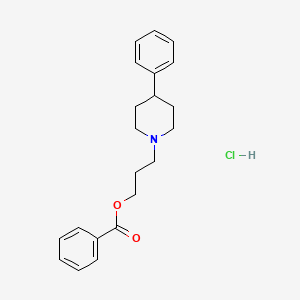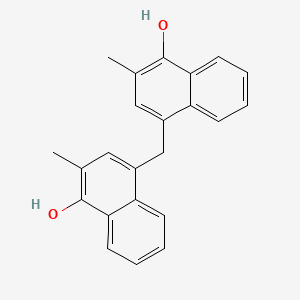
1-Naphthalenol, 4,4'-methylenebis[2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 4,4’-methylenebis[2-methyl-: is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes two naphthalenol units connected by a methylene bridge, each substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenol, 4,4’-methylenebis[2-methyl- involves several steps. One common method includes the reaction of 2-methyl-1-naphthol with formaldehyde under acidic conditions to form the methylene bridge. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenol, 4,4’-methylenebis[2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in halogenated or nitrated naphthalenol derivatives.
Scientific Research Applications
1-Naphthalenol, 4,4’-methylenebis[2-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which 1-Naphthalenol, 4,4’-methylenebis[2-methyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, preventing substrate access. The compound’s aromatic structure allows it to interact with DNA, potentially leading to antimicrobial effects by disrupting microbial DNA replication.
Comparison with Similar Compounds
2-Naphthalenol: Similar in structure but lacks the methylene bridge.
4-Amino-2-methyl-1-naphthol: Contains an amino group instead of a hydroxyl group.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: A more saturated version with additional methyl groups.
Uniqueness: 1-Naphthalenol, 4,4’-methylenebis[2-methyl- is unique due to its methylene bridge connecting two naphthalenol units, which imparts distinct chemical properties and reactivity. This structure allows for unique applications in polymer chemistry and potential biological activities not seen in its simpler counterparts.
Properties
CAS No. |
79576-80-0 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(4-hydroxy-3-methylnaphthalen-1-yl)methyl]-2-methylnaphthalen-1-ol |
InChI |
InChI=1S/C23H20O2/c1-14-11-16(18-7-3-5-9-20(18)22(14)24)13-17-12-15(2)23(25)21-10-6-4-8-19(17)21/h3-12,24-25H,13H2,1-2H3 |
InChI Key |
MOJKCNIRHPKUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)CC3=CC(=C(C4=CC=CC=C43)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
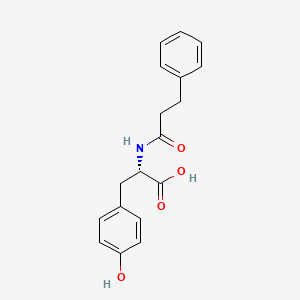
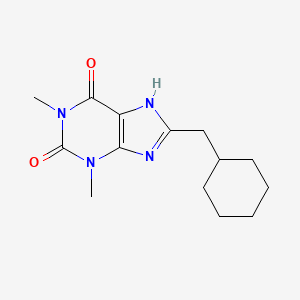
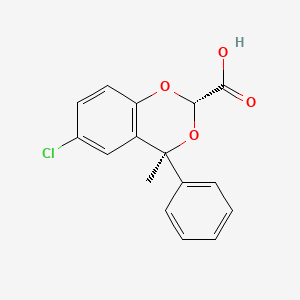
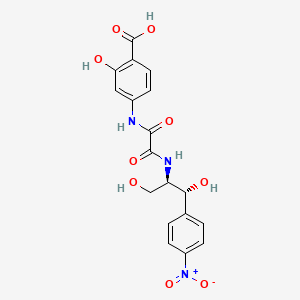

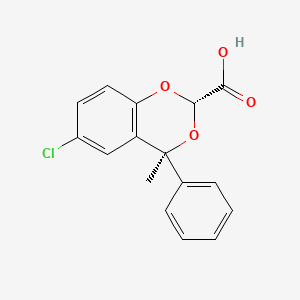
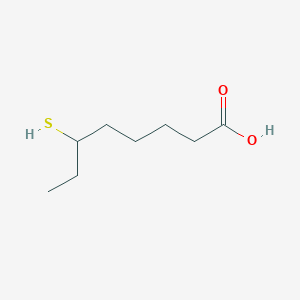
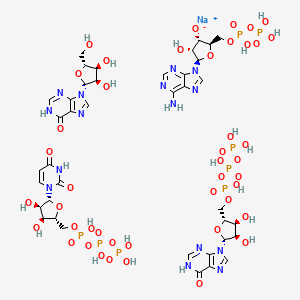
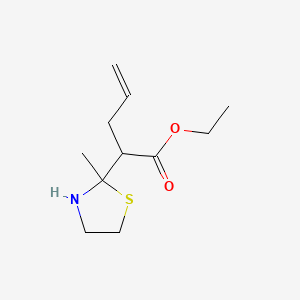
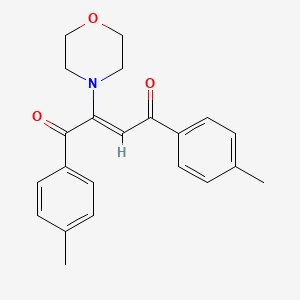
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
